molecular formula C16H40N4Si B098692 Tetrakis(diethylamino)silane CAS No. 17048-10-1

Tetrakis(diethylamino)silane

Katalognummer B098692
CAS-Nummer: 17048-10-1
Molekulargewicht: 316.6 g/mol
InChI-Schlüssel: GURMJCMOXLWZHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tetrakis(diethylamino)silane is a versatile precursor used for the deposition of silicon nitride films by chemical vapor deposition . It has a molecular formula of C8H24N4Si and a molecular weight of 204.39 g/mol .


Synthesis Analysis

Tetrakis(diethylamino)silane can be synthesized by reacting a silicon halide with an excess of a secondary amine . The synthesis process involves the formation of a substantially pure homoleptic tetrakis secondary amine derivative of silicon, which is substantially free of halogen .


Molecular Structure Analysis

The molecular structure of Tetrakis(diethylamino)silane consists of a silicon atom at the center, surrounded by four diethylamino groups . The number of electrons in each of Silicon’s shells is 2, 8, 4 and its electron configuration is [Ne] 3s2 3p2 .


Chemical Reactions Analysis

Tetrakis(diethylamino)silane is known to react with water, releasing flammable gas . It also undergoes significant fragmentation in dissociative ionization (DI). Hydrogen transfer reactions and new bond formations play a significant role in the DI of Tetrakis(diethylamino)silane .


Physical And Chemical Properties Analysis

Tetrakis(diethylamino)silane has a melting point of 15 °C, a boiling point of 196 °C, and a density of 0.884 g/mL at 25 °C . It has a refractive index of 1.4430 . It reacts with water and is sensitive to moisture .

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Carboxamides and Thioesters

    • Tetrakis(2-methylimidazol-l-yl)silane, a dehydrating reagent with silicon-imidazole linkage, reacts with carboxylic acids to form corresponding carboxamides or thioesters in good to excellent yields (Mukaiyama et al., 2006).
  • Thin Film Growth for Electronic Applications

    • Tetrakis(diethylamido)hafnium is used as a precursor in the chemical vapor deposition (CVD) process for growing HfO2 and Hf1-xSixO2 thin films, crucial in electronic device fabrication (Ohshita et al., 2006).
  • Atomic Layer Deposition in Semiconductor Manufacturing

    • Bis(diethylamino) silane and tetrakis(diethylamino)hafnium are used in atomic layer deposition (ALD) for creating hafnium silicate films, offering precise control over film composition and morphology (Katamreddy et al., 2008).
  • Synthesis of Mesoscopically Organized Silica Monoliths

    • Glycol-modified silanes, like tetrakis(2-hydroxyethyl)orthosilicate, aid in creating silica monoliths with hierarchical porosity and high surface areas, useful in various applications including catalysis and adsorption (Brandhuber et al., 2005).
  • Development of Photopolymerization Materials

    • Tetrakis[(methacryloyloxy)ethoxy]silane is involved in the study of photopolymerization kinetics, with applications in high-temperature resistant materials and coatings (Uyğun et al., 2011).
  • X-ray Reflectivity Studies for Molecular Liquids

    • Tetrakis(trimethylsiloxy)silane, when confined in nanometre spaces, assists in X-ray reflectivity studies to understand the density profiles of molecular liquids under extreme confinement (Perret et al., 2009).
  • Preparation of Polysiloxane Films

    • The synthesis of irregular tetra-branched star polysiloxanes, using compounds like tetrakis(dimethylsiloxy)silane, contributes to the development of novel polysiloxane films with potential applications in coatings and adhesives (Cai & Weber, 2004).

Safety And Hazards

Tetrakis(diethylamino)silane is a poison by ingestion and contact. It is a severe eye irritant . When heated to decomposition, it emits toxic vapors of NOx . It is classified as a flammable liquid and vapor, and in contact with water, it releases flammable gas .

Zukünftige Richtungen

Tetrakis(diethylamino)silane is a promising material for the deposition of silicon nitride films by chemical vapor deposition . Its potential applications and future directions could be further explored in the field of materials science and engineering .

Eigenschaften

IUPAC Name

N-ethyl-N-[tris(diethylamino)silyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N4Si/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8/h9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURMJCMOXLWZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](N(CC)CC)(N(CC)CC)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40N4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066153
Record name Silanetetramine, octaethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(diethylamino)silane

CAS RN

17048-10-1
Record name N,N,N′,N′,N′′,N′′,N′′′,N′′′-Octaethylsilanetetramine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octaethyl-
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Record name Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octaethyl-
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Record name Silanetetramine, octaethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octaethylsilanetetramine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
C Banerjee, CR Wade, A Soulet, G Jursich… - Inorganic Chemistry …, 2006 - Elsevier
Tetrakis(dialkylamino)silanes of the general formula Si(NRR′) 4 (R=R′ CH 3 , CH 2 CH 3 , or R≠R′=CH 3 and CH 2 CH 3 ) were prepared as halide-free, analytically pure …
Number of citations: 6 www.sciencedirect.com
T Maruyama, S Ohtani - Applied physics letters, 1994 - repository.kulib.kyoto-u.ac.jp
Wave number[cmJ] low. When ozone is not contained in oxygen gas, no film was obtained under the experimental condition of this study (at substrate temperatures below 400 “C). …
Number of citations: 22 repository.kulib.kyoto-u.ac.jp
TMT Maruyama - Japanese journal of applied physics, 1997 - iopscience.iop.org
Silicon dioxide thin films were prepared by a low-temperature atmospheric-pressure chemical vapor deposition method from tetrakis (diethylamino) silane-ozone at a substrate …
Number of citations: 8 iopscience.iop.org
J Kim, K Yong - Journal of Materials Science: Materials in Electronics, 2007 - Springer
… In this paper, we report the deposition of Hf-silicates thin films by MOCVD using hafnium tetra-tert-butoxide [Hf(OC(CH 3 ) 3 ) 4 ] and tetrakis-diethylamino silane [Si(N(C 2 H 5 ) 2 ) 4 ]. Hf(…
Number of citations: 9 link.springer.com
A Deshpande, R Inman, G Jursich… - Journal of Vacuum …, 2004 - pubs.aip.org
In this work thin films of hafnium oxide are deposited on Si (100) substrates by means of atomic layer deposition (ALD) using tetrakis (diethylamino) hafnium and water vapor at …
Number of citations: 53 pubs.aip.org
F Chaumel - 2001 - escholarship.mcgill.ca
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced trom the microfilm master. UMI films the text directJy tram the original or copy …
Number of citations: 1 escholarship.mcgill.ca
X Song, CG Takoudis - Journal of Vacuum Science & Technology A, 2007 - pubs.aip.org
The effect of NH 3 on Ti O 2 film deposition using tetrakis (diethylamino) titanium (TDEAT) and O 2 as source gases in a low pressure chemical vapor deposition reactor was studied at …
Number of citations: 7 pubs.aip.org
SV Sysoev, LD Nikulina, ML Kosinova, VI Rakhlin… - Inorganic Materials, 2011 - Springer
R n Si(NEt 2 ) 4 − n aminosilanes have been synthesized by reacting the R n SiCI 4 − n (R = H, CH 3 ; n = 1, 2) organylchlorosilanes with diethylamine. Using IR, UV, and NMR ( 1 H, 13 …
Number of citations: 14 link.springer.com
SP Narula - 1966 - search.proquest.com
The present work was begun with the object of (1) discovering a clean and unambiguous source of trimethyl-silyl radicals and (2) studying the properties of these radicals. Three …
Number of citations: 0 search.proquest.com
MGL Petrucci, AK Kakkar - Chemistry of materials, 1999 - ACS Publications
Long alkane chain hydrocarbons terminated with OH and PPh 2 groups, HO−(CH 2 ) n −PPh 2 (n = 10−12) were self-assembled on inorganic oxide surfaces via acid−base hydrolysis of …
Number of citations: 36 pubs.acs.org

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